molecular formula C16H16FN5OS2 B5568943 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5568943
M. Wt: 377.5 g/mol
InChI Key: UFXCBOCSIZZEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves multiple steps, including the use of acetyl, dihydro, and thiazolyl moieties. These processes often employ methods such as condensation and cyclization to achieve the desired structures. Compounds within this class are characterized by their complex synthesis pathways, which include the establishment of structures through various spectral data such as MS, IR, CHN, and 1H NMR (Huicheng Wang, et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been elucidated through techniques such as synchrotron X-ray powder diffraction. These studies provide detailed information about crystal structures and space groupings, offering insights into the molecular geometry and intermolecular interactions of such compounds (Gülsüm Gündoğdu, et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their molecular structure, enabling various chemical transformations. For instance, modifications involving the acetamide group have been explored for enhancing anticancer effects and reducing toxicity, showcasing the versatility of these compounds in chemical synthesis and modification (Xiao-meng Wang, et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many drugs work by binding to a specific protein in the body and altering its activity .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity, for example, to see if it has potential as a drug .

properties

IUPAC Name

2-[[4-ethyl-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS2/c1-3-22-14(11-5-4-6-12(17)7-11)20-21-16(22)25-9-13(23)19-15-18-10(2)8-24-15/h4-8H,3,9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXCBOCSIZZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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